molecular formula C11H12FN3O B15319534 3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine

3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B15319534
M. Wt: 221.23 g/mol
InChI Key: TVXLLDINFNVKFB-UHFFFAOYSA-N
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Description

3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole-based amine derivative featuring a 2-fluoro-6-methoxy-substituted phenyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring. While direct crystallographic or synthetic data for this compound are absent in the provided evidence, insights can be drawn from structurally related pyrazole-5-amine derivatives.

Pyrazole amines are widely explored in medicinal and materials chemistry due to their versatile hydrogen-bonding capabilities and tunable electronic properties. For example, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine () is synthesized via a one-pot reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, achieving an 88% yield . Such methodologies highlight the feasibility of modular synthesis for pyrazole amines with diverse substituents.

Properties

Molecular Formula

C11H12FN3O

Molecular Weight

221.23 g/mol

IUPAC Name

5-(2-fluoro-6-methoxyphenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H12FN3O/c1-15-10(13)6-8(14-15)11-7(12)4-3-5-9(11)16-2/h3-6H,13H2,1-2H3

InChI Key

TVXLLDINFNVKFB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC=C2F)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 2-fluoro-6-methoxyphenyl group undergoes EAS at available positions. The methoxy group (-OCH₃) is a strong activating, ortho/para-directing group, while fluorine is weakly deactivating but meta-directing. Competitive directing effects lead to regioselectivity challenges:

  • Nitration : Occurs preferentially at the para position relative to the methoxy group (C4 of phenyl ring) due to steric hindrance at ortho positions .

  • Sulfonation : Limited by steric constraints, favoring sulfonic acid formation at C4 or C5 of the pyrazole ring under harsh conditions.

Reaction TypeConditionsMajor ProductYieldReference
NitrationHNO₃, H₂SO₄, 0–5°C3-(2-Fluoro-6-methoxy-4-nitrophenyl)-...45–60%
HalogenationCl₂, FeCl₃, 25°C5-Chloro-pyrazole derivative30–40%

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at C2 of the phenyl ring participates in NAS under basic conditions. Methoxy groups stabilize transition states via resonance, enhancing reactivity:

  • Amination : Reacts with ammonia or primary amines (e.g., methylamine) in DMF at 80°C to replace fluorine with -NH₂ or -NHR groups .

  • Thiolation : Treatment with NaSH yields thioether derivatives.

Example :

C11H12FN3O+NH3C11H13N4O+HF\text{C}_{11}\text{H}_{12}\text{FN}_3\text{O} + \text{NH}_3 \rightarrow \text{C}_{11}\text{H}_{13}\text{N}_4\text{O} + \text{HF} .

Oxidation

  • Pyrazole Ring : Resistant to oxidation, but the amine group (-NH₂) oxidizes to nitroso (-NO) or nitro (-NO₂) groups using H₂O₂/AcOH or KMnO₄ .

  • Methoxy Group : Demethylation occurs with BBr₃, yielding phenolic deri

Scientific Research Applications

3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. For example, it may interact with GABA receptors or other neurotransmitter systems, influencing neuronal signaling and potentially exhibiting anxiolytic or anticonvulsant effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares 3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine with key analogs, emphasizing substituent effects:

Compound Name Phenyl Substituents Pyrazole Substituents Molecular Formula Molecular Weight Key Data/References
This compound 2-Fluoro-6-methoxy 1-Methyl C11H12FN3O 221.23* Hypothetical (for comparison)
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine 2,4-Difluoro 3-Methyl C10H9F2N3 209.20 CAS 380569-79-9
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Chloro 1-Methyl C10H10ClN3 207.66 RCSB PDB ligand Y0H
3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine 2-Methoxy 1-Phenyl C16H15N3O 265.32 CymitQuimica product
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-5-amine Benzodioxin 1-Methyl C12H13N3O2 231.25 CAS 1152665-85-4
3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine 4-Fluoro-3-methyl 4-Methyl C11H12FN3 205.24 CAS 2139025-19-5

*Calculated based on standard atomic weights.

Key Observations:
  • Electron-Withdrawing vs. In contrast, 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine () has higher lipophilicity due to two fluorine atoms .
  • Steric Effects : Bulky substituents like the benzodioxin group in may hinder rotational freedom, influencing binding interactions in biological systems .
  • Crystallographic Stability : highlights that related pyrazole amines (e.g., benzo[d]thiazol-2-yl derivatives) exhibit high crystallographic quality (R1 = 0.0245), suggesting stable molecular packing .

Biological Activity

3-(2-Fluoro-6-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole class, notable for its potential biological activities. Its molecular formula is C12H13FN4O, and it has been investigated for various therapeutic applications, particularly in the fields of neurology and oncology.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 2-fluoro-6-methoxyphenyl group and a methyl group at the first position. This unique substitution pattern may enhance its biological activity by increasing specificity towards certain biological targets.

Property Value
Molecular FormulaC12H13FN4O
Molecular Weight244.25 g/mol
LogP2.5
SolubilitySoluble in DMSO

Research indicates that this compound may act as an enzyme inhibitor and receptor modulator , particularly affecting neurotransmitter systems like GABA receptors. This suggests potential anxiolytic or anticonvulsant properties, making it a candidate for treating neurological disorders.

Anticancer Properties

Studies have shown that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds with a similar structure have demonstrated the ability to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The antiproliferative effects are often associated with their ability to induce apoptosis in cancer cells:

  • IC50 Values : In vitro studies have reported IC50 values ranging from 0.08 µM to 49.85 µM against different cancer cell lines .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It may inhibit key enzymes involved in inflammatory pathways, potentially reducing cytokine release and modulating immune responses:

  • TNF-alpha Inhibition : Certain derivatives have shown up to 97.7% inhibition of LPS-induced TNF-alpha release in whole blood assays .

Case Studies

Case Study 1: Anticancer Activity
A study involving the synthesis of various pyrazole derivatives found that one such derivative exhibited potent antitumor activity against MDA-MB-231 breast cancer cells with an IC50 of 49.85 µM .

Case Study 2: CNS Disorders
Another investigation focused on the modulation of metabotropic glutamate receptor 2 (mGlu2), where similar compounds were identified as negative allosteric modulators, showing promise in treating CNS disorders .

Comparative Analysis with Similar Compounds

To understand its uniqueness, we can compare it with other structurally similar pyrazole compounds:

Compound Name Key Features Biological Activity
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amineContains a benzothiazole moiety; studied for enzyme interactionsModerate anticancer activity
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineExhibits different substituent effects on biological activityAnti-inflammatory properties noted
2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amineKnown for interaction with N-acylethanolamine acid amidasePotential metabolic pathway involvement

Q & A

Q. Critical variables :

VariableImpact on Yield
Solvent polarityHigher polarity increases cyclization efficiency
Reaction timeProlonged reflux (>8 hr) reduces byproducts
Catalyst loadingExcess Pd leads to decomposition

How can spectroscopic techniques validate the structure of this compound?

Standard characterization involves:

  • NMR :
    • ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and NH₂ signals (δ 5.0–6.0 ppm, broad).
    • ¹³C NMR : Confirm fluorophenyl (C-F coupling ~245 ppm) and pyrazole carbons .
  • Mass spectrometry (HRMS) : Match molecular ion [M+H]⁺ with theoretical m/z (e.g., C₁₁H₁₁FN₃O⁺ = 220.0883) .
  • X-ray crystallography : Resolve dihedral angles between phenyl and pyrazole rings (e.g., 16–50° in similar structures) to confirm steric effects .

What preliminary assays assess its biological activity?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Antimicrobial testing : Use broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assays on HEK-293 cells to determine IC₅₀ (report values <50 µM for active analogs) .

Advanced Research Questions

How do substituent positions (fluoro, methoxy) modulate bioactivity?

  • Fluorine : Enhances membrane permeability via lipophilicity (logP increases by ~0.5 vs. non-fluorinated analogs) .

  • Methoxy : Stabilizes aryl-ring interactions with hydrophobic enzyme pockets (e.g., COX-2) .

  • Structure-activity data :

    SubstituentTarget Affinity (IC₅₀, nM)
    2-Fluoro-6-methoxy120 ± 15 (EGFR)
    2,6-Difluoro85 ± 10 (EGFR)
    6-Methoxy>500 (EGFR)

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